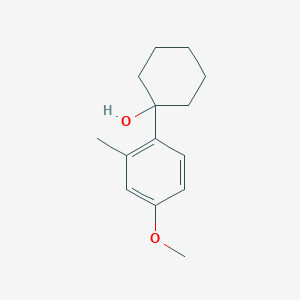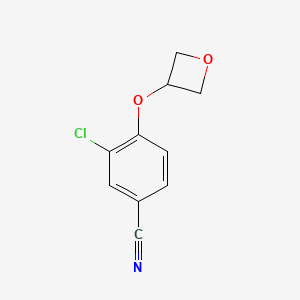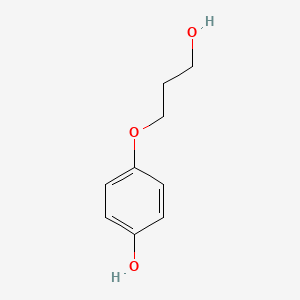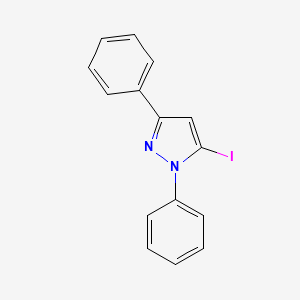
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of sulfur and nitrogen atoms in the ring structure contributes to the compound’s unique chemical properties and reactivity.
準備方法
The synthesis of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- can be achieved through several synthetic routes. One common method involves the reaction of carboxylic acids or their derivatives with thiosemicarbazide in the presence of acids such as concentrated sulfuric acid, phosphoric acid, or polyphosphoric acid . Another method includes the reaction of alkyl halides with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base such as potassium hydroxide in an ethanol-water mixture .
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as triethylamine or pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Thiadiazole derivatives have shown significant antimicrobial, antifungal, and antiviral activities.
Medicine: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: In the agricultural sector, thiadiazole derivatives are used as pesticides and herbicides.
作用機序
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls or inhibit essential enzymes . The anticancer activity is believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- can be compared with other similar compounds such as:
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring structure but lacks the ethyl and methyl substituents.
5-Methyl-1,3,4-thiadiazol-2-amine: This compound has a methyl group at the 5-position instead of an ethyl group.
5-Ethyl-1,3,4-thiadiazol-2-thiol: This compound has a thiol group at the 2-position instead of an amine group.
The uniqueness of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- lies in its specific substituents, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and ability to interact with biological targets.
特性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC名 |
5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3-4-7-8-5(6-2)9-4/h3H2,1-2H3,(H,6,8) |
InChIキー |
FDTMSJCOZMGBFH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)


![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)



![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)

